molecular formula C15H21N3O2 B5468121 N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide

N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide

Cat. No.: B5468121
M. Wt: 275.35 g/mol
InChI Key: QWDKURFLDOLQHD-UHFFFAOYSA-N
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Description

N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino-substituted phenyl ring, which is further connected to an acetamide moiety

Properties

IUPAC Name

N-[3-(cyclohexylcarbamoylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11(19)16-13-8-5-9-14(10-13)18-15(20)17-12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7H2,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDKURFLDOLQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide can be achieved through several methods. One common approach involves the reaction of 3-aminoacetophenone with cyclohexyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Another method involves the direct acylation of 3-aminophenylacetamide with cyclohexyl isocyanate. This reaction can be carried out under mild conditions, often at room temperature, and yields the target compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetic acid, while reduction could produce N-{3-[(cyclohexylcarbamoyl)amino]phenylethylamine}.

Scientific Research Applications

N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide can be compared with other similar compounds, such as:

    N-phenylacetamide: Lacks the cyclohexylcarbamoyl group, resulting in different chemical and biological properties.

    N-cyclohexylacetamide: Lacks the amino-substituted phenyl ring, leading to distinct reactivity and applications.

    N-{3-[(methylcarbamoyl)amino]phenyl}acetamide: Contains a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.

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